N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS: 477211-90-8) is a synthetic small molecule with a molecular formula of C21H20N4O2S2 and a molecular weight of 424.5391 g/mol . Structurally, it features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group and a 3-phenylpropanamide moiety. This compound is primarily utilized in research settings, with applications hypothesized in enzyme inhibition and anticancer studies due to its heterocyclic architecture, which is common in bioactive molecules .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-18(11-10-15-6-2-1-3-7-15)22-20-23-24-21(29-20)28-14-19(27)25-13-12-16-8-4-5-9-17(16)25/h1-9H,10-14H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCRZYXYONQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiadiazole Formation: The thiadiazole ring is often synthesized via the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling Reactions: The indole and thiadiazole moieties are then coupled using a suitable linker, such as a sulfanyl group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted thiadiazole compounds .
Scientific Research Applications
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to cell signaling and apoptosis, particularly in the context of necroptosis.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with molecular targets such as kinases and receptor proteins. It inhibits the activity of these targets, leading to the modulation of signaling pathways that control cell growth and survival . The compound’s ability to bind to these targets with high affinity is crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activity. Below is a detailed comparison with key derivatives:
Core Heterocycle Variations: Thiadiazole vs. Oxadiazole
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536706-36-2)
- Structure : Replaces the phenylpropanamide group with a pyrimidoindole moiety.
- Properties : Increased complexity due to the fused pyrimidoindole system, which enhances π-π stacking interactions in biological targets. The methoxyphenyl group improves lipophilicity (logP ≈ 4.2) compared to the target compound .
- Activity : Likely targets kinases or DNA-interacting enzymes, though specific data are unavailable.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides
- Structure : Substitutes the thiadiazole core with oxadiazole.
- Properties : Oxadiazole derivatives generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity (TPSA ≈ 110 vs. 129 in thiadiazole analogs) .
- Activity : Demonstrated anticancer activity against HeLa cells (IC50: 8–12 µM) in vitro .
Substituent Modifications
- N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS: 392300-71-9) Structure: Replaces phenylpropanamide with 3-methylbenzamide. Properties: Lower molecular weight (410.5 g/mol) and logP (3.9) compared to the target compound, suggesting improved membrane permeability but reduced solubility .
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide (CAS: 392300-55-9)
Physicochemical Comparison
Biological Activity
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and specific activities against various pathogens and cancer cell lines.
The molecular formula of the compound is with a molecular weight of approximately 426.51 g/mol. The structure features a thiadiazole ring, which is known for its versatile biological activities. The presence of the indole moiety and the propanamide functional group enhances its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.51 g/mol |
| Density | 1.46 g/cm³ (predicted) |
| pKa | 7.60 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring facilitates cellular membrane permeability, allowing the compound to bind effectively to various biological targets. These interactions can lead to inhibition of key enzymatic pathways or modulation of gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds featuring the thiadiazole scaffold often exhibit potent antimicrobial properties. For instance, derivatives of thiadiazole have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related thiadiazole compounds, several derivatives demonstrated bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), through mechanisms involving apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 | 20.6 | Moderate inhibition |
| MCF-7 | 35.0 | Significant inhibition |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, many do not significantly affect normal cell lines such as L929 fibroblasts. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table: Cytotoxicity Results
| Compound ID | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 24 | 12 | 105 |
| Compound 25 | 100 | 50 |
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with thiadiazole derivatives. Key steps include coupling the thiadiazole core with indole-containing sulfanyl groups via nucleophilic substitution or condensation reactions. Critical conditions include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) is frequently used to deprotonate intermediates and facilitate coupling .
Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and purification employs recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify functional groups (e.g., indole protons at δ 6.9–7.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
- X-ray crystallography : Resolves 3D conformation, especially for the thiadiazole-indole linkage, using software like SHELXL .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
Q. How are initial biological activities (e.g., antimicrobial, anticancer) typically assessed for this compound?
- In vitro assays : Microdilution tests against bacterial/fungal strains (e.g., E. coli, C. albicans) determine minimum inhibitory concentrations (MICs) .
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) identify mechanistic pathways .
Advanced Questions
Q. How can researchers optimize synthetic yield and purity when scaling up production?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent volumes) identifies optimal conditions .
- Flow chemistry : Continuous reaction systems improve reproducibility and reduce side reactions .
- Advanced purification : Preparative HPLC or flash chromatography with gradient elution isolates high-purity batches .
Q. How should contradictions in reported biological activities across studies be addressed?
- Structural validation : Confirm compound identity via NMR and X-ray to rule out batch variability .
- Assay standardization : Compare protocols (e.g., cell line passage number, incubation time) to identify confounding factors .
- SAR analysis : Use comparison tables (e.g., ) to correlate substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies involving this compound?
- Analog synthesis : Modify substituents (e.g., replacing phenyl with fluorophenyl) to probe electronic/steric effects .
- Computational docking : Use tools like AutoDock to predict binding modes with targets (e.g., bacterial enzymes or cancer-related kinases) .
- Pharmacophore mapping : Identify critical motifs (e.g., thiadiazole sulfur for hydrogen bonding) using QSAR models .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over time to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites (e.g., indole nitrogen for hydrogen bonding) .
- Machine Learning (ML) : Train models on PubChem datasets to predict toxicity or bioavailability .
Data Contradiction Analysis Example
Case : Study A reports potent antifungal activity (MIC = 2 µg/mL), while Study B finds no activity (MIC > 128 µg/mL).
Resolution Steps :
Verify compound identity (NMR/X-ray) and purity (HPLC) .
Compare assay conditions (e.g., fungal strain, growth medium pH) .
Test under standardized protocols (CLSI guidelines) to isolate variables .
Key Structural and Functional Comparisons
| Compound Feature | Impact on Activity | Reference |
|---|---|---|
| Thiadiazole sulfur | Enhances hydrogen bonding capacity | |
| Indole moiety | Improves membrane permeability | |
| Phenylpropanamide side chain | Modulates solubility and logP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
